B1576932 Phylloseptin-J5

Phylloseptin-J5

Cat. No.: B1576932
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Description

Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable organ, serving not only in respiration and water regulation but also as a sophisticated defense mechanism against predators and microbial threats. kosfaj.orgfrontiersin.org Specialized granular glands in the skin synthesize and secrete a complex mixture of bioactive substances. frontiersin.org This chemical arsenal (B13267) includes biogenic amines, alkaloids, and a vast array of peptides. kosfaj.org

Researchers have identified numerous peptide families from amphibian skin, each with distinct structural and functional properties. These include, but are not limited to, bradykinins, dermaseptins, bombesins, and temporins. mdpi.com These peptides exhibit a range of biological activities, such as antimicrobial, antiviral, and even insulin-releasing properties. bohrium.commdpi.com The sheer diversity of these molecules makes amphibian skin a valuable resource for the discovery of novel therapeutic agents. nih.gov

The process of identifying these peptides often involves stimulating the amphibian to release its skin secretions, followed by separation and purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Subsequent analysis using mass spectrometry allows for the determination of the peptide's molecular mass and amino acid sequence. nih.gov

The Phylloseptin Family: Discovery and Initial Characterization

The phylloseptin family represents a class of AMPs primarily discovered in the skin secretions of phyllomedusine frogs, a subfamily of the Hylidae. nih.govmdpi.com The first members of this family were isolated in 2005 from the skin of Phyllomedusa hypochondrialis and Phyllomedusa oreades. mdpi.comembrapa.br Phylloseptins are part of the larger dermaseptin (B158304) superfamily, which encompasses several families of host defense peptides produced by hylid frogs. sci-hub.se

Structurally, phylloseptins share several common features. They are typically 19 to 21 amino acids in length and are characterized by a highly conserved N-terminal sequence of FLSL{I/L}P. nih.gov A common post-translational modification in this family is C-terminal amidation, which can enhance their stability and antimicrobial activity. nih.gov In a membrane-like environment, these peptides tend to adopt an α-helical conformation. nih.govmdpi.com

The biosynthetic precursors of phylloseptins also exhibit a conserved structure, typically consisting of a 22-amino acid signal peptide, an acidic spacer region, and a cleavage site that precedes the mature peptide sequence. nih.govmdpi.com This high degree of conservation in the precursor sequences suggests a common evolutionary origin for the phylloseptin family. nih.gov

Specific Focus on Phylloseptin-J5: Origin and Distinctive Features

This compound was identified from the skin secretion of the Jandaia leaf frog, Phasmahyla jandaia (also referred to as Phyllomedusa jandaia). novoprolabs.comuniprot.org This peptide consists of a 19-amino acid sequence. uniprot.org

The full amino acid sequence of this compound is: FLSLIPHAISAVSAIAKHN-NH2

Like other members of its family, this compound is C-terminally amidated. embrapa.br This modification, along with its specific amino acid composition, contributes to its biological activity. The study of peptides like this compound and its analogs continues to be an active area of research, with potential applications in the development of new antimicrobial and even anticancer agents. nih.gov

FeatureDescription
Name This compound
Abbreviation PLS-J5, PS-J5
Source Organism Phasmahyla jandaia (Jandaia leaf frog)
Amino Acid Sequence FLSLIPHAISAVSAIAKHN
Length 19 amino acids
Post-translational Modification C-terminal amidation
Peptide Family Phylloseptin
Superfamily Dermaseptin

Properties

bioactivity

Antimicrobial

sequence

FLSLIPHAISAISAIAHHL

Origin of Product

United States

Molecular Biology and Biosynthesis of Phylloseptin J5 Precursors

The production of Phylloseptin-J5, like other phylloseptins, begins with the synthesis of a larger precursor protein, or prepropeptide. This precursor has a distinct multi-domain structure that is crucial for its correct processing and the ultimate release of the active peptide. The genetic information for this precursor is encoded in the frog's genome and transcribed into messenger RNA (mRNA) before being translated into the prepropeptide.

Precursor Structure and Gene Organization of Phylloseptins

The precursor protein for phylloseptins, including by extension this compound, typically has a tripartite structure. conicet.gov.ar This structure consists of an N-terminal signal peptide, an acidic propiece region, and a C-terminal domain that encodes the mature this compound peptide. conicet.gov.ardntb.gov.ua

The genes encoding amphibian antimicrobial peptides, such as phylloseptins, are generally understood to have a defined exon-intron structure. conicet.gov.arbenthamdirect.com In many frog species, these genes are found at a single locus and are composed of two exons separated by an intron. conicet.gov.ar The first exon is responsible for encoding the signal peptide, while the second exon codes for both the acidic propiece and the mature antimicrobial peptide. conicet.gov.ar However, other studies on different amphibian antimicrobial peptide genes have revealed a structure containing three exons and two introns. benthamdirect.comresearchgate.net This suggests that while a general framework exists, some variation in gene organization can occur.

Signal Peptide Conservation and Functional Significance

The N-terminal signal peptide is a sequence of approximately 22 amino acids. conicet.gov.arpressbooks.pubnih.gov This domain is highly conserved across the phylloseptin family, indicating a shared evolutionary origin and a critical, conserved function. conicet.gov.arnih.gov The primary role of the signal peptide is to direct the nascent prepropeptide into the endoplasmic reticulum, which is the first step in the secretory pathway. conicet.gov.ar Its conserved nature is essential for the efficient trafficking and subsequent processing of the phylloseptin precursor.

Propiece Region Characteristics

Following the signal peptide is an acidic propiece region, which is also a common feature of phylloseptin precursors. conicet.gov.arnih.govnih.gov This spacer region is rich in acidic amino acid residues and typically ends with a specific cleavage site, often a Lys-Arg (-KR-) dipeptide sequence. dntb.gov.uabenthamdirect.comnih.gov This site is recognized by proprotein convertase enzymes, which are responsible for excising the mature peptide from the precursor. benthamdirect.com

Mature Peptide Domain Encoding

The C-terminal domain of the precursor contains the amino acid sequence for the mature this compound peptide. conicet.gov.arnih.govnih.gov This region is highly variable among different phylloseptins, which accounts for the diversity of these peptides and their specific antimicrobial activities. conicet.gov.ar The gene sequence in this domain directly dictates the primary structure of the final active peptide.

Transcriptomic and Genomic Approaches to this compound Identification

The discovery and characterization of this compound and other related peptides from Phasmahyla jandaia have been significantly advanced by modern molecular techniques. "Shotgun" cloning of cDNA libraries derived from the frog's skin secretions is a widely used transcriptomic approach to identify the mRNA sequences encoding these peptide precursors. wordpress.com This method allows researchers to sequence a large number of transcripts at once, revealing the diversity of antimicrobial peptides produced by a single species.

A peptidomic analysis of the skin secretion of Phasmahyla jandaia has successfully identified a multitude of peptides, including several phylloseptins. This approach involves the direct analysis of the peptides present in the secretion, often using techniques like mass spectrometry, and then correlating these findings with transcriptomic data to confirm their sequences and precursor structures. While genomic approaches, such as genome walking, can be used to determine the full gene structure including introns and regulatory regions, transcriptomic and peptidomic analyses are the primary methods for identifying the expressed peptide repertoire. benthamdirect.com

Post-translational Modifications: C-Terminal Amidation in this compound

A crucial final step in the biosynthesis of this compound is a post-translational modification known as C-terminal amidation. pressbooks.pubwordpress.com This process is common to most, if not all, phylloseptins. pressbooks.pubwordpress.com The precursor sequence for this compound contains a glycine (B1666218) residue immediately following the final amino acid of the mature peptide sequence. benthamdirect.compressbooks.pub This glycine acts as an amide donor; during the modification process, the glycine is enzymatically cleaved, leaving its amino group to amidate the C-terminus of the now mature this compound. benthamdirect.compressbooks.pub This amidation is believed to be important for the peptide's biological activity.

Structural Elucidation and Conformational Analysis of Phylloseptin J5

Primary Amino Acid Sequence Determination of Phylloseptin-J5

The primary structure, or amino acid sequence, is the foundational blueprint of any peptide. For this compound, this sequence was determined following its isolation from natural sources. The definitive sequence is typically established using a combination of molecular biology and protein chemistry techniques. A common approach involves the "shotgun" cloning of cDNA from the frog's skin secretion to deduce the precursor protein's amino acid sequence. nih.govmdpi.com This predicted sequence is then confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis of the purified, mature peptide. nih.govmdpi.com

The primary sequence of this compound consists of 19 amino acid residues. uniprot.org A key feature of many phylloseptins, including this compound, is the amidation of the C-terminus, a post-translational modification where the C-terminal glycine (B1666218) residue of the precursor is converted to an amide group. nih.govnih.gov This amidation is crucial as it neutralizes the negative charge of the terminal carboxyl group, enhancing the peptide's net positive charge and its interaction with microbial membranes.

Table 1: Physicochemical Properties of this compound

Property Value Source
Amino Acid Count 19 uniprot.org
Molecular Formula C95H152N26O22 chembuyersguide.com
Molecular Mass 2011 Da uniprot.org
Organism of Origin Phasmahyla jandaia (Jandaia leaf frog) uniprot.org

| UniProt ID | P86618 | uniprot.org |

Table 2: Primary Amino Acid Sequence of this compound

Position 1 2 3 4 5 6 7 8 9 10 11 12 13 14 15 16 17 18 19

| Amino Acid | Phe | Leu | Ser | Leu | Ile | Pro | His | Ala | Ile | Ser | Ala | Leu | His | Ala | Leu | Val | Lys | Ile | Ala-NH2 |

Sequence Source: UniProt uniprot.org

Secondary Structure Prediction and Experimental Validation

While the primary sequence defines the peptide, its three-dimensional conformation is critical for its biological activity. Members of the phylloseptin family are known to be conformationally flexible. mdpi.com In aqueous solutions, this compound and its analogs typically exist in a disordered or random coil conformation. researchgate.net However, upon encountering a membrane-mimetic environment, such as lipid vesicles or solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational change to form an α-helix. nih.govmdpi.comresearchgate.net

Experimental validation of this secondary structure is predominantly achieved using Circular Dichroism (CD) spectroscopy. nih.govmdpi.com In an aqueous buffer, the CD spectrum of a phylloseptin peptide shows a single negative band around 198 nm, which is characteristic of a random coil. researchgate.net In a membrane-mimetic environment, the spectrum transforms to display the distinct signature of an α-helix: two negative minima at approximately 208 nm and 222 nm, and a strong positive maximum around 193 nm. mdpi.comresearchgate.net This transition is a hallmark of the phylloseptin family and is directly linked to their mechanism of action. nih.gov

Table 3: Summary of Secondary Structure Analysis of Phylloseptins by CD Spectroscopy

Environment Conformation Key Spectral Features
Aqueous Buffer (e.g., PBS) Random Coil Single negative band at ~198 nm researchgate.net

| Membrane-Mimetic (e.g., 50% TFE, SDS micelles) | α-Helix | Double negative minima at ~208 nm and ~222 nm; Positive maximum at ~193 nm mdpi.comresearchgate.net |

Importance of Amphiphilicity and Charge Distribution for Functional Conformation

The functional α-helical conformation of this compound is characterized by its amphiphilic nature—the spatial segregation of hydrophobic and hydrophilic (or charged) amino acid residues onto opposite faces of the helix. nih.govmdpi.com This structural arrangement is fundamental to its ability to interact with and disrupt microbial membranes. nih.gov

A helical wheel projection of this compound illustrates this amphipathicity clearly. The hydrophobic residues (like Phenylalanine, Leucine, Isoleucine, Alanine, and Valine) are clustered on one side, creating a nonpolar face that readily inserts into the lipid core of the cell membrane. mdpi.com On the opposite side, hydrophilic and cationic residues (such as Serine, Histidine, and Lysine) form a polar face that interacts with the polar head groups of the membrane phospholipids (B1166683) and the aqueous environment. mdpi.comnih.gov

The net positive charge of the peptide, primarily contributed by the Histidine residues and the single Lysine (B10760008) at position 17, is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) and teichoic acids. nih.gov The distribution of these charges along the helix also plays a role in stabilizing the peptide's conformation. For some phylloseptins, cationic residues near the C-terminus can interact favorably with the negative end of the helix dipole, further stabilizing the helical structure. nih.gov This combination of a strong hydrophobic moment and a net positive charge allows the peptide to bind to and permeate target cell membranes, a process often described by models like the "toroidal pore" or "carpet-like" mechanism. nih.govnih.gov

Advanced Spectroscopic and Structural Biology Techniques in Characterizing this compound

A suite of advanced spectroscopic and structural biology techniques is employed to provide a comprehensive understanding of this compound's structure and conformation.

Mass Spectrometry (MS): As mentioned, tandem mass spectrometry (MS/MS) is indispensable for confirming the primary amino acid sequence derived from cDNA cloning. mdpi.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also used to accurately determine the molecular mass of the isolated peptide, confirming its identity and post-translational modifications like C-terminal amidation. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD is the workhorse technique for analyzing the secondary structure of peptides in various environments. azooptics.com It provides quantitative estimates of α-helical, β-sheet, and random coil content and is invaluable for studying the conformational transitions that occur when the peptide interacts with membranes. mdpi.comcriver.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information. Two-dimensional (2D) NMR experiments conducted in membrane-mimetic solvents can be used to solve the complete three-dimensional structure of the peptide in its helical state. nih.gov Furthermore, solid-state NMR spectroscopy, using peptides reconstituted into oriented phospholipid bilayers, can determine the precise orientation and tilt angle of the peptide helix relative to the membrane surface, offering detailed insights into its mechanism of membrane disruption. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful technique for secondary structure analysis. The position of the amide I band (arising from C=O stretching vibrations) is sensitive to the peptide's backbone conformation, allowing for the differentiation between α-helices, β-sheets, and random coils.

Table 4: Advanced Spectroscopic Techniques for Phylloseptin Characterization

Technique Information Obtained Relevance to this compound
Mass Spectrometry (MS/MS, MALDI-TOF) Primary amino acid sequence, precise molecular mass, post-translational modifications. Confirms the 19-residue sequence and C-terminal amidation. nih.govmdpi.com
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, etc.), conformational changes. Validates the transition from a random coil in solution to an α-helix in membrane environments. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure, peptide orientation within membranes. Defines the atomic-level structure of the functional helical state and its topology in the lipid bilayer. nih.govnih.gov

| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure analysis. | Complements CD data by analyzing vibrational modes of the peptide backbone to confirm helical content. |

Table 5: Compound Names Mentioned in the Article

Compound Name
Alanine
Phenylalanine
Glycine
Histidine
Isoleucine
Leucine
Lysine
This compound
Proline
Serine
Sodium dodecyl sulfate (SDS)
Trifluoroethanol (TFE)

Mechanisms of Action of Phylloseptin J5 at the Cellular and Subcellular Levels

Membrane-Mediated Disruptive Mechanisms

The most widely accepted mechanism of action for the phylloseptin family is the physical disruption of microbial cell membranes. This process is driven by the peptide's physicochemical properties and can be broken down into several key stages.

Electrostatic Interactions with Anionic Membrane Components

The initial step in the action of phylloseptins is the electrostatic attraction between the positively charged peptide and the negatively charged components of target cell membranes. frontiersin.orgfrontiersin.org Most phylloseptins, including presumably Phylloseptin-J5, possess a net positive charge due to the presence of cationic amino acid residues like lysine (B10760008) and arginine. embrapa.brmdpi.com This positive charge facilitates a strong, selective interaction with anionic molecules abundant in microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and anionic phospholipids (B1166683) like phosphatidylglycerol and cardiolipin. nih.govfrontiersin.orgexplorationpub.com In contrast, the outer membranes of mammalian cells are typically composed of zwitterionic phospholipids, resulting in a weaker electrostatic attraction and contributing to the peptide's relative selectivity for microbial targets. nih.govresearchgate.net This initial binding concentrates the peptide on the membrane surface, a prerequisite for subsequent disruptive actions. frontiersin.org

Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet)

Following the initial electrostatic binding, the amphipathic nature of the peptide—having distinct hydrophobic and hydrophilic regions—drives its insertion into the lipid bilayer. embrapa.brnih.gov Several models have been proposed to describe how this insertion leads to membrane disruption and permeabilization. mdpi.comresearchgate.net

Barrel-Stave Model: In this model, peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the inside of the aqueous channel. nih.govtesisenred.net

Toroidal Pore Model: This model also involves the insertion of peptides, but here the peptides induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. tesisenred.netsemanticscholar.orgplos.org This disruption destabilizes the packing of the lipid bilayer. researchgate.net Studies on various phylloseptins suggest this model is a likely mechanism of action. mdpi.com

Carpet Model: In the carpet-like mechanism, peptides accumulate and orient parallel to the surface of the lipid bilayer, forming a "carpet" that covers a section of the membrane. semanticscholar.orgplos.org Once a threshold concentration is reached, this arrangement acts like a detergent, disrupting the membrane's curvature and leading to its disintegration into micelle-like structures, without forming discrete pores. researchgate.netresearchgate.net

Research on phylloseptins suggests their mechanism is consistent with the toroidal pore or carpet models, where the peptide accumulates and causes a general disruption and disintegration of the membrane structure. plos.orgresearchgate.net Atomic force microscopy studies on Phylloseptin-1, for instance, revealed the formation of "bubble-like" structures on the bacterial surface, indicative of severe membrane alteration preceding cell lysis. embrapa.br

Table 1: Proposed Membrane Disruption Models for Antimicrobial Peptides

Model Description of Peptide Action Membrane Involvement
Barrel-Stave Peptides insert perpendicularly into the membrane to form a stable, barrel-shaped transmembrane pore. Lipid molecules are not part of the pore lining; the pore is formed exclusively by peptides. semanticscholar.org
Toroidal Pore Peptides insert and induce the lipid bilayer to curve inward, forming a pore lined by both peptides and lipid head groups. The membrane is significantly disrupted and bent, leading to a continuous pore structure. tesisenred.net
Carpet Peptides accumulate on the membrane surface, and at a critical concentration, cause widespread membrane disruption and micellization. The membrane is disintegrated in a detergent-like manner without the formation of stable pores. semanticscholar.org

Permeabilization of Cell Membranes and Efflux of Intracellular Contents

Regardless of the precise model, the interaction of this compound with the membrane leads to a catastrophic loss of its barrier function. frontiersin.orgmdpi.com The formation of pores or cracks in the membrane creates channels through which there is an uncontrolled efflux of vital intracellular contents. frontiersin.org This includes the leakage of ions (such as K+), which disrupts the membrane potential, as well as larger molecules like ATP, metabolites, and even genetic material (RNA and DNA). nih.gov The loss of these essential components and the collapse of the electrochemical gradient across the membrane are key events that ultimately lead to the cessation of metabolic processes and cell death. nih.govexplorationpub.com Membrane permeabilization assays are commonly used to demonstrate this effect by measuring the release of intracellular substances or the uptake of dyes that are normally excluded from healthy cells. mdpi.com

Non-Membrane-Mediated Mechanisms

While membrane disruption is a primary mode of action, some antimicrobial peptides, including members of the phylloseptin family, can translocate into the cytoplasm and exert effects through non-membranolytic mechanisms. frontiersin.orgresearchgate.net

Interaction with Intracellular Targets (e.g., nucleic acids, proteins)

Certain AMPs are capable of penetrating the cell membrane without causing immediate lysis and then interacting with intracellular components. researchgate.netnih.gov Once inside the cell, these peptides can bind to negatively charged molecules such as DNA and RNA, thereby interfering with critical processes like replication, transcription, and protein synthesis. mdpi.comnih.gov For example, the peptide Buforin II has been shown to penetrate cell membranes and bind to both DNA and RNA. nih.gov Other peptides may interact with intracellular proteins, such as enzymes or chaperones like DnaK, inhibiting their function and disrupting cellular homeostasis. researchgate.net While this mechanism is well-documented for other AMP families, it remains an area of active investigation for the phylloseptin group.

Modulation of Cellular Pathways

There is emerging evidence that phylloseptins can modulate specific cellular signaling pathways. A notable example is Phylloseptin-PBu, which was found to stimulate insulin (B600854) secretion from pancreatic beta cells without compromising the integrity of the cell membrane. nih.gov Further investigation revealed that this effect was mediated through the modulation of KATP channels and the activation of the GLP-1 receptor-initiated PKA signaling pathway. nih.gov This finding demonstrates that a phylloseptin peptide can have specific, receptor-mediated effects on cellular pathways, independent of membrane lysis. nih.gov Additionally, other types of peptides have been shown to modulate pathways involved in apoptosis, such as the PARP-p53-Mcl-1 signaling pathway in cancer cells. spandidos-publications.com Such findings open the possibility that this compound could, in certain contexts, exert its biological activity by modulating specific intracellular signaling cascades.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Phylloseptin-1
Phylloseptin-PBu
Adenosine triphosphate (ATP)
Buforin II
Cardiolipin
DnaK
Indolicidin
Lipopolysaccharide (LPS)
Phosphatidylglycerol

Structural Determinants of Mechanistic Specificity

The antimicrobial action of phylloseptins is heavily dependent on the formation of an amphipathic α-helical secondary structure upon interacting with cell membranes. nih.govnih.govmdpi.com In an aqueous environment, these peptides may be unstructured, but they fold into this helical conformation in the presence of the lipid environment of a target membrane. researchgate.net This α-helix arranges the amino acid residues in a way that segregates the hydrophobic and hydrophilic side chains on opposite faces of the helix. This amphipathic character is fundamental to its membrane-disrupting mechanism. nih.gov

The specific amino acid composition of PLS-J5 dictates these properties. It is rich in hydrophobic residues (12 out of 19), such as Leucine (L), Isoleucine (I), Alanine (A), and Phenylalanine (F), which form the nonpolar face of the helix. cpu-bioinfor.org This hydrophobic face is critical for inserting into and disrupting the acyl chain region of the lipid bilayer. nih.gov Concurrently, the peptide possesses three basic (positively charged) histidine (H) residues, contributing to a net positive charge of +3 at neutral pH. cpu-bioinfor.org This cationicity facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids and lipopolysaccharides (LPS). nih.govfrontiersin.org

The balance between hydrophobicity and net charge is a critical determinant of both the potency and selectivity of phylloseptins. frontiersin.orgtesisenred.net Studies on various phylloseptins demonstrate that differences in net charge, the propensity to form an α-helix, and the degree of amphipathicity are directly responsible for significant variations in their antimicrobial effectiveness. nih.gov For instance, some phylloseptins with a net charge of +1 show almost no activity, whereas those with a +2 charge are highly potent. nih.gov The +3 charge of PLS-J5 suggests a strong potential for microbial membrane interaction. Furthermore, the strategic placement of basic residues can be crucial; studies on related phylloseptins show that a basic residue near the C-terminus is important for potent antimicrobial activity, a feature present in PLS-J5 with Histidine at position 17. embrapa.br

The mechanism proceeds after the initial electrostatic binding, where the amphipathic helix inserts into the membrane. This disruption of the lipid packing can lead to the formation of transient pores or channels (toroidal pore or barrel-stave models) or a detergent-like membrane solubilization (carpet model), ultimately causing membrane permeabilization, leakage of cellular contents, and cell death. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Amino Acid SequenceFLSLIPHAISAISAIAHHL cpu-bioinfor.orguniprot.org
Sequence Length19 Amino Acids cpu-bioinfor.org
Molecular Mass2011.4 Da cpu-bioinfor.org
Net Charge (pH 7)+3 cpu-bioinfor.org
Hydrophobic Residues12 cpu-bioinfor.org
C-terminal ModificationAmidation (Leucine amide) uniprot.org
Isoelectric Point (pI)7.02 cpu-bioinfor.org
Aliphatic Index164.74 cpu-bioinfor.org

Table 2: Comparative Structural Features of Selected Phylloseptins

PeptideSource OrganismAmino Acid SequenceNet ChargeKey Structural NotesSource
This compound Phasmahyla jandaiaFLSLIPHAISAISAIAHHL-NH₂+3C-terminal basic residue (H¹⁷). cpu-bioinfor.orguniprot.org
Phylloseptin-S1Phyllomedusa sauvagiiFLSLIPHAIVSAIKLASPHF-NH₂+2Potent activity against Gram-positive bacteria. nih.gov
Phylloseptin-S3Phyllomedusa sauvagiiFLSLIPHAIVSAIKLASPHF-COOH+1Almost inactive; differs from active counterparts by lower net charge. nih.gov
Phylloseptin-L1Agalychnis lemurLLGMIPLAISAISALSKL-NH₂+2Highly active against S. aureus, contains a key Lys¹⁷. embrapa.br
Phylloseptin-L2Agalychnis lemurFLSLIPHVISALSSL-NH₂0Lacks basic residues near C-terminus; weak antimicrobial activity. embrapa.br

Structure Activity Relationship Sar Studies and Rational Design of Phylloseptin J5 Analogs

Impact of Amino Acid Substitutions on Bioactivity and Selectivity

The substitution of specific amino acids in the Phylloseptin-J5 sequence can significantly alter its biological activity and selectivity. While specific studies on this compound are limited, research on related phylloseptins and other AMPs provides a framework for understanding these impacts.

Studies on other AMPs have shown that even a single amino acid change can shift a peptide from being bioactive to non-bioactive. plos.org The introduction of D-amino acids is another strategy that can enhance a peptide's stability against proteases and, in some cases, improve its antimicrobial efficacy while reducing cytotoxicity. nih.gov For example, analogs of Phylloseptin-TO2 with D-lysine substitutions showed significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with reduced hemolytic activity. nih.gov

Role of Charge and Hydrophobicity in Antimicrobial and Antiproliferative Potency

Charge: The initial attraction of cationic AMPs like this compound to microbial cells is primarily electrostatic. mdpi.com The negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, attract the positively charged peptide. mdpi.comfrontiersin.org Increasing the net positive charge can enhance this initial binding and subsequent membrane permeabilization. nih.gov Studies on phylloseptin-S have shown that a higher net positive charge, influenced by pH in the case of histidine residues, can lead to greater antimicrobial activity against Gram-negative bacteria. plos.org

Hydrophobicity: After the initial electrostatic interaction, the hydrophobic nature of the peptide facilitates its insertion into and disruption of the lipid bilayer of the microbial membrane. nih.gov A higher degree of hydrophobicity can lead to stronger interactions with the membrane core, often resulting in increased antimicrobial potency. frontiersin.org However, excessive hydrophobicity can also lead to a loss of selectivity, causing increased toxicity towards mammalian cells, which have zwitterionic membranes. frontiersin.orgplos.org Therefore, a delicate balance between charge and hydrophobicity is essential for designing effective and non-toxic peptide therapeutics. nih.govresearchgate.net

Antiproliferative Activity: The same physicochemical principles govern the antiproliferative activity of these peptides against cancer cells. semanticscholar.orgnih.gov Cancer cell membranes often have a higher net negative charge compared to normal eukaryotic cells due to the increased exposure of anionic molecules like phosphatidylserine (B164497). nih.gov This provides a basis for selective targeting by cationic AMPs. Analogs of other phylloseptins have demonstrated cytotoxicity against cancer cell lines. nih.govmdpi.com

C-Terminal Amidation: Influence on Activity and Stability

The C-terminus of naturally occurring this compound is amidated. embrapa.brufmg.br This post-translational modification is common among AMPs and plays a significant role in their biological activity and stability. frontiersin.orgnih.gov

C-terminal amidation removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its electrostatic interaction with microbial membranes. core.ac.uk This modification has been shown to enhance the hydrophobicity of peptides, which can facilitate their partitioning into the lipid bilayer. frontiersin.orgmdpi.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their pharmacological properties, such as stability, bioavailability, and selectivity. nih.govnih.gov The design of this compound peptidomimetics would involve identifying the key amino acid residues responsible for its activity (the pharmacophore) and then creating non-peptide scaffolds that present these functional groups in the correct spatial orientation. researchgate.net

The process often starts with creating linear analogs to identify the shortest active fragment and key residues. researchgate.net Techniques like incorporating non-proteinogenic amino acids, cyclizing the peptide, or creating stapled peptides can be employed to create more stable and potent analogs. nih.govmdpi.com For example, hydrocarbon stapling can improve protease stability and enhance antitumor activity. nih.gov The goal is to develop lead compounds that are effective against drug-resistant bacteria or cancer cells. usf.edu

Computational Approaches for Peptide Design and Activity Prediction

Computational tools are increasingly used in the rational design and optimization of AMPs like this compound. tesisenred.netnih.gov These approaches can predict the bioactivity of novel peptide sequences and guide the design of analogs with improved properties. plos.org

Molecular dynamics simulations can be used to study the interactions of this compound and its analogs with model lipid bilayers, providing insights into their mechanism of action at an atomic level. nih.gov These simulations can help in understanding how changes in sequence affect the peptide's structure, orientation, and ability to form pores in the membrane. nih.gov

Machine learning models, trained on large datasets of known AMPs, can predict the antimicrobial potential of new peptide sequences. nih.gov Web servers and bioinformatics tools can identify potential AMP sequences from genomic or transcriptomic data and predict their physicochemical properties and potential targets. nih.gov These computational methods accelerate the discovery and design process, allowing for the screening of large numbers of potential candidates before undertaking expensive and time-consuming experimental synthesis and testing. plos.orgnih.gov

Methodological Approaches in Phylloseptin J5 Research

Isolation and Purification Techniques from Natural Sources

The initial step in studying Phylloseptin-J5 involves its extraction and purification from the skin secretions of the Phasmahyla jandaia frog. uniprot.orgembrapa.br This process is critical to obtain a pure sample of the native peptide for analysis.

The general procedure is as follows:

Collection of Secretion : Skin secretions are carefully collected from the frogs. This is often achieved by mild stimulation, after which the secretions are washed from the skin using deionized water. embrapa.br

Lyophilization : The collected secretion, which is in an aqueous solution, is promptly frozen and lyophilized (freeze-dried). This removes the water content, yielding a dry, stable powder that can be stored at low temperatures (e.g., -20°C) until further processing. embrapa.br

Initial Extraction : The lyophilized crude extract is redissolved in a suitable solvent, typically an acidic aqueous solution such as 0.1% trifluoroacetic acid (TFA) in deionized water. The solution is then centrifuged and filtered to remove insoluble components. embrapa.br

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The filtered supernatant containing a mixture of peptides and other molecules is subjected to RP-HPLC for separation. This is the core purification technique. embrapa.brembrapa.br The sample is loaded onto a C18 column, which separates molecules based on their hydrophobicity. embrapa.brembrapa.br A gradient of an organic solvent, such as acetonitrile (B52724) containing 0.1% TFA, is used to elute the bound peptides. embrapa.brembrapa.br The elution is monitored by measuring UV absorbance at specific wavelengths (e.g., 214 nm and 280 nm). embrapa.br

Fraction Collection and Further Purification : Fractions are collected automatically as they elute from the column. embrapa.br Fractions containing peptides of interest often undergo one or more subsequent rounds of RP-HPLC using optimized gradients to achieve high purity. embrapa.br The final pure fraction corresponding to this compound is then lyophilized and stored for characterization and activity assays.

Chemical Synthesis Methods (e.g., Solid Phase Peptide Synthesis)

Due to the small quantities of peptides obtainable from natural sources, chemical synthesis is an indispensable tool in this compound research. It allows for the production of large amounts of the peptide for extensive biological testing and the creation of synthetic analogues with modified properties. nih.govnih.gov The most common method employed is Solid-Phase Peptide Synthesis (SPPS). smolecule.comfrontiersin.org

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS): SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). smolecule.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a popular approach. smolecule.com

StepDescription
1. Resin Preparation An insoluble resin support, often functionalized with a linker, is used as the starting point.
2. First Amino Acid Attachment The C-terminal amino acid of this compound, with its amino group protected by an Fmoc group, is covalently attached to the resin.
3. Deprotection The Fmoc protecting group is removed from the amino acid on the resin using a mild base, such as piperidine, exposing a free amino group.
4. Coupling The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., EDC, HOBt) and added to the reaction vessel, where it forms a peptide bond with the free amino group on the resin-bound chain. nih.gov
5. Repetition Steps 3 and 4 are repeated for each amino acid in the this compound sequence until the full peptide is assembled.
6. Cleavage and Deprotection Once the synthesis is complete, the peptide is cleaved from the resin support. This is typically done using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). mol-scientific.com This step also removes any remaining protecting groups from the amino acid side chains.
7. Purification The crude synthetic peptide is purified, usually by RP-HPLC, to remove truncated sequences and other impurities. smolecule.com

A key feature of many phylloseptins, including the native form of this compound, is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. uniprot.orgembrapa.br This modification is typically achieved by using a special Rink amide resin during SPPS.

Characterization Techniques (e.g., Mass Spectrometry, HPLC)

After isolation or synthesis, the identity and purity of this compound must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques for this characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is used to assess the purity of the peptide sample. A pure sample should ideally yield a single, sharp peak in the chromatogram. nih.gov The retention time of the synthetic peptide can be compared to that of the native peptide if available.

Mass Spectrometry (MS) : This technique is crucial for confirming the molecular mass of the peptide. nih.gov

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry) : This method is used to determine the precise molecular weight of the purified peptide, which is then compared to the theoretical mass calculated from its amino acid sequence. nih.gov

Tandem Mass Spectrometry (MS/MS) : To confirm the amino acid sequence, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern allows for the de novo sequencing of the peptide or confirmation of a known sequence. embrapa.br

Edman Degradation : This classic protein sequencing technique can also be used to determine the amino acid sequence from the N-terminus of the peptide, complementing MS/MS data. embrapa.brembrapa.br

In Vitro Assays for Biological Activity Quantification

A variety of in vitro assays are conducted to determine the biological functions of this compound, particularly its antimicrobial properties.

These assays are fundamental for quantifying the antimicrobial potency of this compound against various microorganisms. nih.gov

Minimum Inhibitory Concentration (MIC) Assay : The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism after a specific incubation period (e.g., 18-24 hours). nih.gov This is typically determined using a broth microdilution method in a 96-well plate. protocols.io Serial dilutions of the peptide are incubated with a standardized inoculum of bacteria, and growth is assessed by measuring the optical density (absorbance) or by visual inspection. embrapa.brnih.gov

Minimum Bactericidal Concentration (MBC) Assay : The MBC is the lowest concentration of the peptide required to kill 99.9% of the initial bacterial inoculum. microbe-investigations.com To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto antibiotic-free agar (B569324) plates. bmglabtech.com The lowest peptide concentration that results in no colony growth on the agar plate is the MBC. microbe-investigations.combmglabtech.com

Table of Representative MIC values for Phylloseptin Peptides (Note: Specific MIC data for this compound is not widely published; these values for related phylloseptins illustrate the typical effective concentration range.)

PeptideMicroorganismMIC (µM)Reference
Phylloseptin-1 (PS-1)Staphylococcus aureus7.9 embrapa.br
Phylloseptin-1 (PS-1)Escherichia coli7.9 embrapa.br
Phylloseptin-1 (PS-1)Pseudomonas aeruginosa~3.0 embrapa.br
Phylloseptin-PV1 (PPV1)Staphylococcus aureus4 frontiersin.org
Phylloseptin-PBaCandida albicans8 mg/L nih.gov

The ability of bacteria to form biofilms—structured communities encased in a polymeric matrix—is a major factor in persistent infections. rsc.org Assays are performed to see if this compound can prevent biofilm formation or destroy existing ones. frontiersin.orgmdpi.com

Biofilm Inhibition Assay (MBIC) : The minimum biofilm inhibitory concentration (MBIC) is determined by incubating bacteria with various concentrations of the peptide from the time of inoculation. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with a dye like crystal violet. frontiersin.org The amount of dye retained, which correlates with biofilm mass, is then quantified by measuring absorbance.

Biofilm Eradication Assay (MBEC) : To test for eradication, biofilms are first allowed to form for a period (e.g., 24 hours) before being treated with different concentrations of the peptide. frontiersin.org The remaining viable bacteria in the biofilm are then quantified, often using staining methods like crystal violet or by assessing the metabolic activity of the cells (e.g., MTT assay). scielo.br

Phylloseptins typically act by disrupting the cell membranes of microbes. smolecule.comfrontiersin.org Membrane permeability assays are used to confirm this mechanism of action. These assays use fluorescent dyes that are normally unable to cross the intact cell membranes of microorganisms.

A common method involves the use of a dye like Sytox Green . mdpi.com This dye cannot penetrate healthy cells with intact membranes. However, if this compound compromises the cell membrane, the dye can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence can be measured over time using a plate reader to quantify the rate and extent of membrane permeabilization. mdpi.com

Cell Viability and Antiproliferative Assays

Cell Viability Assays Cell viability is typically assessed using colorimetric or fluorometric assays that measure metabolic activity. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, viable cells with active metabolism convert the water-soluble MTT into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. mdpi.com A decrease in formazan production correlates with a loss of cell viability.

Antiproliferative Assays These assays specifically measure the inhibition of cell growth and are crucial for screening potential anticancer agents. The Sulforhodamine B (SRB) assay, for instance, relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass. A reduction in dye binding after treatment indicates an antiproliferative effect. Another common method is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay, which measures DNA synthesis in actively dividing cells. mdpi.com

While specific antiproliferative data for this compound is not documented, numerous studies on related phylloseptins demonstrate the application of these assays. For example, Phylloseptin-PBa and Phylloseptin-PV1 have been evaluated for their effects on various human cancer cell lines. mdpi.comfrontiersin.org Researchers typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells. These studies often include a non-cancerous cell line, such as human microvascular endothelial cells (HMEC-1), to assess the peptide's selectivity for cancer cells. mdpi.comfrontiersin.org

Peptide ExampleAssay TypeCell Lines TestedIllustrative FindingReference
Phylloseptin-PBa MTTH460 (Lung), PC3 (Prostate), U251MG (Glioblastoma), HMEC-1 (Normal)Demonstrated selective cytotoxicity against the three cancer cell lines with lower activity against normal HMEC-1 cells. mdpi.com
Phylloseptin-PV1 MTTMCF-7 (Breast), H157 (Lung), U251MG (Glioblastoma), HMEC-1 (Normal)Showed potent antiproliferative effects, particularly against MCF-7, H157, and U251MG cell lines. frontiersin.org
Phylloseptin-TO2 analogue (SRD7) MTTH838 (Lung), H460 (Lung)Exhibited significant anti-proliferative properties against human lung cancer cell lines. nih.gov

This table illustrates the types of data generated for phylloseptin peptides. Specific data for this compound is not available.

Secretion and Release Assays (e.g., Insulin)

Certain amphibian peptides have been found to modulate endocrine functions, including the secretion of hormones like insulin (B600854). Investigating this activity is key to identifying potential treatments for metabolic disorders such as type 2 diabetes.

The standard methodology to test for insulin-releasing (insulinotropic) activity involves using pancreatic beta-cell lines, such as the rat-derived BRIN-BD11 cells or mouse-derived MIN6 cells. nih.gov The general procedure is as follows:

Cells are cultured and then incubated in a buffer with a basal glucose concentration.

The cells are then stimulated with various concentrations of the test peptide (e.g., this compound) for a defined period.

Positive controls, such as high glucose concentrations or known insulin secretagogues like alanine, are used for comparison. nih.gov

After incubation, the supernatant is collected, and the amount of released insulin is quantified using methods like a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Further mechanistic studies may involve using channel blockers or inhibitors to understand the signaling pathways involved, such as the role of K-ATP channels, calcium influx, or receptors like the GLP-1 receptor. nih.gov

A study on a related peptide, Phylloseptin-PBu, provides a clear example of this research. Phylloseptin-PBu was found to stimulate insulin release from BRIN-BD11 cells in a dose-dependent manner. nih.gov The study further revealed that this action was mediated through the closure of K-ATP channels and activation of the GLP-1 receptor signaling pathway. nih.gov While these findings highlight the potential for this peptide family, similar insulin secretion assays have not yet been published for this compound.

Structural Analysis Methodologies (e.g., Circular Dichroism)

Understanding the three-dimensional structure of a peptide is fundamental to comprehending its mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution. researchgate.netcreative-proteomics.com

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. creative-proteomics.com The resulting spectrum provides information about the proportions of different secondary structural elements:

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 190 nm. researchgate.net

β-sheet: Typically shows a negative band between 210-220 nm and a positive band near 195-200 nm. researchgate.net

Random Coil: A disordered structure that usually presents a strong negative band near 200 nm. researchgate.net

For antimicrobial peptides like phylloseptins, CD analysis is often performed in different solvent environments to mimic physiological conditions. For example, spectra may be recorded in an aqueous buffer (like phosphate (B84403) buffer) and in the presence of a membrane-mimicking agent, such as sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE). Many phylloseptins adopt a disordered or random coil conformation in aqueous solution but fold into a distinct α-helical structure upon interacting with a membrane environment. mdpi.com This induced helicity is often crucial for their ability to disrupt microbial or cancer cell membranes. mdpi.commdpi.com

Although a specific CD spectrum for this compound has not been published, analysis of other family members, such as Phylloseptin-PBa, confirms a high α-helical content, which is believed to underpin its antimicrobial and anticancer activities. mdpi.com

Evolutionary Biology and Diversity of Phylloseptins

Phylogenetic Relationships within the Phylloseptin Family

Phylloseptins are a family of linear, cationic peptides, typically 19–20 amino acids in length. researchgate.net They are characterized by a highly conserved N-terminal sequence, FLSLIP, and a C-terminal amidation. researchgate.netnih.gov Phylogenetic analysis reveals that phylloseptins cluster together and show significant sequence similarity, suggesting a common evolutionary origin. researchgate.net Despite this conservation, there is remarkable diversity within the family, with numerous paralogous forms existing within a single species, each with minor amino acid substitutions. researchgate.net This diversity is not random but is thought to be a result of adaptive evolution to counter a wide array of pathogens.

Blast analyses of specific phylloseptins, such as Phylloseptin-PBa, have shown high structural homology to other phylloseptins from different frog species within the Phyllomedusinae subfamily. mdpi.com This indicates a shared evolutionary history and functional pressure across different species to maintain this class of defense peptides. The biosynthetic precursors of phylloseptins also display strong evolutionary conservation, particularly in their signal peptide and N-terminal pro-regions, further supporting their close phylogenetic relationship. mdpi.com

FeatureDescription
Family Phylloseptin
Superfamily Dermaseptin (B158304)
Typical Length 19-20 amino acids
N-terminal Conserved FLSLIP sequence
C-terminal Amidated
Structure Linear, cationic, forms α-helices in membranes
Origin Skin secretions of Phyllomedusinae frogs

Genetic Mechanisms Driving Peptide Diversity (e.g., gene duplication, hypermutation)

The incredible diversity observed within the phylloseptin family, and the broader Dermaseptin superfamily, is primarily driven by a two-step evolutionary process: gene duplication and focal hypermutation. nih.govresearchgate.net

Gene Duplication: The genes encoding for phylloseptins have undergone repeated duplications, creating a larger pool of genetic material. nih.govresearchgate.net This redundancy allows for one copy of the gene to maintain its original function, while the other copies are free to accumulate mutations without being detrimental to the organism. nih.govelifesciences.org This process of gene duplication is considered a fundamental mechanism for the adaptive evolution of antimicrobial peptide systems. researchgate.net

Hypermutation: Following gene duplication, the coding regions for the mature peptides are subjected to focal hypermutation. nih.gov This process introduces a high rate of mutations in specific areas of the gene, leading to the rapid diversification of the peptide sequences. This is not a random process; it is often followed by positive or diversifying selection, which favors mutations that result in new or enhanced functions. nih.gov This targeted mutation and selection process allows for the fine-tuning of the peptides' biological activities.

This coupled mechanism of gene duplication and hypermutation provides a powerful engine for generating a vast combinatorial library of peptides from a limited set of ancestral genes. nih.gov

Adaptive Evolution of Phylloseptins for Host Defense

The diversification of phylloseptins is a clear example of adaptive evolution, where the host organism develops a multifaceted defense system to combat a constantly evolving array of pathogens. The variety of phylloseptin peptides allows the frog to have a pre-emptive defense against a wide spectrum of microorganisms, including bacteria, fungi, and protozoa. nih.govnih.gov

The differences in amino acid sequences among phylloseptins often translate to variations in their biological activity. embrapa.br For instance, some phylloseptins exhibit potent activity against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi. nih.govmdpi.com This specialization allows for a more targeted and effective response to different types of infections.

Furthermore, the evolution of phylloseptins is not limited to antimicrobial activity. Some members of the family have been found to possess other biological functions, such as insulin-releasing properties, suggesting that these peptides can be co-opted for other physiological roles. nih.gov The substitution of certain amino acids, such as the replacement of histidine with lysine (B10760008), can increase the net positive charge of the peptide, potentially enhancing its antimicrobial activity through improved electrostatic interactions with negatively charged bacterial cell surfaces. mdpi.com This highlights how subtle changes in the peptide sequence, driven by adaptive evolution, can have significant functional consequences.

Comparative Analysis of Phylloseptin-J5 within the Dermaseptin Superfamily

This compound is a member of the phylloseptin family, which in turn belongs to the much larger Dermaseptin superfamily. nih.govembrapa.br This superfamily encompasses a wide range of antimicrobial peptides found in the skin of Hylidae frogs and is characterized by a remarkable diversity of sequences and functions. kambonomad.comsci-hub.se

The members of the Dermaseptin superfamily, including phylloseptins, dermaseptins, plasticins, dermatoxins, and others, are all derived from precursors that share a highly conserved N-terminal preprosequence. nih.govsci-hub.se However, the C-terminal domains, which correspond to the mature peptides, are highly variable. sci-hub.se This shared ancestry and subsequent diversification are hallmarks of the Dermaseptin superfamily.

This compound, with its characteristic FLSLIP N-terminus and 19-amino acid length, fits squarely within the phylloseptin family. researchgate.net Like other phylloseptins, it is a cationic and amphipathic peptide that is believed to adopt an α-helical structure in a membrane environment, a key feature for its antimicrobial action. researchgate.netnih.gov

When compared to other families within the Dermaseptin superfamily, phylloseptins like this compound are generally shorter. For example, the dermaseptins sensu stricto are typically longer, ranging from 28 to 34 residues. mdpi.com This difference in length and sequence contributes to the varied biological activities observed across the superfamily. While phylloseptins have demonstrated broad-spectrum antimicrobial activity, other members of the superfamily may have more specialized roles. nih.govnih.govmdpi.com

The evolution of this superfamily, with its various families and diverse peptides like this compound, showcases a sophisticated strategy for host defense, generating a vast arsenal (B13267) of bioactive molecules from a common ancestral framework. nih.govkambonomad.com

Future Research Directions and Translational Potential of Phylloseptin J5

Elucidation of Comprehensive Molecular Targets

The primary mechanism of action for many antimicrobial peptides, including phylloseptins, involves interaction with and disruption of the microbial cell membrane. nih.govfrontiersin.org Cationic AMPs are initially drawn to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions. explorationpub.comfrontiersin.org Following this initial binding, the peptide's hydrophobic residues interact with the lipid bilayer, leading to membrane permeabilization and cell death. nih.gov This membrane-centric action is a key area of investigation for Phylloseptin-J5.

Future research should focus on identifying the specific molecular components of microbial membranes that this compound interacts with. While the general mechanism involves electrostatic and hydrophobic forces, the precise lipid and protein targets can influence the peptide's specificity and efficacy. frontiersin.org Techniques such as solid-state NMR and atomic force microscopy can provide high-resolution insights into how this compound perturbs membrane structure. embrapa.br

Beyond the membrane, it is crucial to investigate potential intracellular targets. Some AMPs are known to translocate across the cell membrane and interfere with essential cellular processes, such as DNA, RNA, and protein synthesis. frontiersin.orgmdpi.com Studies are needed to determine if this compound or its analogues can interact with intracellular components, which could reveal additional mechanisms of action and potential for broader therapeutic applications, including anticancer activity. nih.govnih.gov

Development of Advanced Delivery Systems (e.g., nanotechnology in AMPs)

A significant hurdle in the clinical application of peptide-based therapeutics is their susceptibility to degradation and potential toxicity. frontiersin.orgscienceopen.com Nanotechnology offers promising solutions to these challenges by encapsulating or associating AMPs with various nanocarriers. frontiersin.orgnih.gov These advanced delivery systems can protect the peptide from proteolytic enzymes, improve its solubility, and facilitate controlled release at the target site. frontiersin.orgscienceopen.com

Several types of nanoparticles are being explored for AMP delivery, including:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. scienceopen.com Liposomes can protect AMPs from degradation and reduce their toxicity. scienceopen.comijpsjournal.com

Polymeric nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) can be used to create nanoparticles that encapsulate AMPs and provide controlled release. mdpi.com

Metallic nanoparticles: Silver and gold nanoparticles have their own antimicrobial properties and can have a synergistic effect when combined with AMPs. frontiersin.orgnih.gov

The development of "smart" nanocarriers that can specifically target infection sites represents a significant advancement. scienceopen.com These systems can be designed to release their payload in response to specific stimuli present at the site of infection, such as low pH or the presence of bacterial enzymes. This targeted approach can enhance the therapeutic efficacy of this compound while minimizing off-target effects. scienceopen.com

Strategies for Enhancing Peptide Stability and Bioavailability

The inherent instability of peptides in biological fluids is a major obstacle to their therapeutic use. researchgate.netmdpi.com Several strategies can be employed to enhance the stability and bioavailability of this compound:

Chemical Modifications:

Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can increase resistance to proteases. researchgate.netresearchgate.net For example, the incorporation of D-lysines in a phylloseptin analogue resulted in enhanced antimicrobial effects and reduced toxicity. nih.gov

Cyclization: Creating a cyclic structure by linking the N- and C-termini can reduce conformational flexibility and increase resistance to enzymatic degradation. ijpsjournal.comalliedacademies.org

Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect the peptide from exopeptidases. researchgate.net

Formulation Strategies:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size, protecting it from renal clearance and enzymatic degradation. mdpi.com However, it's important to note that PEGylation can sometimes reduce peptide efficacy. mdpi.com

Encapsulation: As discussed in the previous section, encapsulation within nanocarriers like liposomes or polymeric nanoparticles can shield the peptide from degradation. frontiersin.orgalliedacademies.org

Use of Stabilizing Agents: The addition of excipients such as sugars, polyols, and buffers can help maintain the peptide's structure and prevent aggregation. mdpi.comalliedacademies.org

These strategies can be used individually or in combination to develop a formulation of this compound with an improved pharmacokinetic profile, allowing for effective systemic administration.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining this compound with conventional antibiotics or other therapeutic agents could be a powerful strategy to enhance antimicrobial efficacy and combat drug resistance. frontiersin.orgnih.gov The rationale behind this approach is that the two agents may have different mechanisms of action that can work in concert to kill pathogens. frontiersin.org

This compound, by permeabilizing the bacterial membrane, could facilitate the entry of conventional antibiotics that target intracellular processes, leading to a synergistic effect. frontiersin.org This has been observed with other AMPs, where their membrane-disrupting activity allows antibiotics to bypass resistance mechanisms such as efflux pumps. frontiersin.org

CombinationPotential AdvantageReference
This compound + Beta-lactamsIncreased access to penicillin-binding proteins mdpi.com
This compound + AminoglycosidesEnhanced uptake and access to ribosomes frontiersin.org
This compound + FluoroquinolonesIncreased access to DNA gyrase and topoisomerase IV mdpi.com
This compound + AntifungalsDisruption of fungal cell membrane integrity nih.gov

Systematic in vitro and in vivo studies are needed to identify the most effective combinations of this compound with existing drugs against a wide range of pathogens, including multidrug-resistant strains. The checkerboard assay is a common method used to evaluate the synergistic effects of antimicrobial combinations. nih.gov

Role in Combating Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance (AMR) is a major global health threat, and AMPs like this compound are considered promising alternatives to conventional antibiotics. mdpi.comfrontierspartnerships.org Their unique, membrane-targeting mechanism of action is thought to be less prone to the development of resistance compared to antibiotics that have specific molecular targets. nih.gov

Bacteria have developed various mechanisms to resist antibiotics, including:

Enzymatic degradation: Production of enzymes like beta-lactamases that inactivate antibiotics. mdpi.com

Target modification: Alterations in the bacterial components that are the targets of antibiotics. mdpi.com

Efflux pumps: Active transport of antibiotics out of the bacterial cell. mdpi.com

Reduced permeability: Changes in the outer membrane that limit antibiotic entry. mdpi.com

This compound's ability to disrupt the cell membrane can potentially overcome several of these resistance mechanisms. By creating pores in the membrane, it can bypass the need for specific uptake channels and may not be a substrate for efflux pumps. Furthermore, the fundamental nature of its target—the lipid bilayer—makes it more difficult for bacteria to evolve resistance through simple target modification. frontiersin.org

Future research should investigate the effectiveness of this compound against a broad panel of clinically relevant, multidrug-resistant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.com Studies should also explore the potential for bacteria to develop resistance to this compound over time through prolonged exposure. Understanding the molecular basis of any potential resistance will be crucial for the long-term success of this peptide as a therapeutic agent.

Q & A

Q. What are the structural and functional characteristics of Phylloseptin-J5, and how are they experimentally determined?

Methodological Answer: Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide folding, supplemented by circular dichroism (CD) spectroscopy to assess secondary structures (e.g., α-helical content). Functional studies involve minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and cytotoxicity profiling using mammalian cell lines. Data should be cross-validated with mass spectrometry for purity verification .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Methodological Answer: Isolation protocols often combine reverse-phase high-performance liquid chromatography (RP-HPLC) with size-exclusion chromatography. Fraction purity is confirmed via MALDI-TOF mass spectrometry. For reproducibility, document extraction buffers (e.g., trifluoroacetic acid/acetonitrile gradients), column specifications, and lyophilization conditions. Reference standard operating procedures (SOPs) from analogous antimicrobial peptide studies .

Q. How do researchers validate the specificity of this compound’s antimicrobial activity?

Methodological Answer: Specificity is tested using competitive binding assays with lipid bilayer models (e.g., liposomes mimicking bacterial membranes) and fluorescence-based leakage assays. Include negative controls (e.g., scrambled peptide sequences) and comparative analyses with known antimicrobial agents. Statistical validation via ANOVA or non-parametric tests (e.g., Kruskal-Wallis) is critical to confirm significance .

Advanced Research Questions

Q. What strategies address contradictory findings in this compound’s efficacy across microbial strains?

Methodological Answer: Apply the PICOT framework to dissect variables:

  • P opulation: Specific microbial strains (e.g., Staphylococcus aureus vs. Escherichia coli).
  • I ntervention: Peptide concentration, solvent conditions (pH, ionic strength).
  • C omparison: Benchmarks like polymyxin B.
  • O utcome: MIC50/90 values.
  • T ime: Exposure duration. Use meta-analysis tools to aggregate data, accounting for heterogeneity via I² statistics .

Q. How can in vivo toxicity and efficacy models for this compound be optimized?

Methodological Answer: Prioritize ethically approved vertebrate models (e.g., zebrafish embryos for initial toxicity screening) followed by murine infection models. Standardize endpoints (e.g., bacterial load reduction, histopathology). Use blinding and randomization to mitigate bias. Data should align with ARRIVE 2.0 guidelines for preclinical reporting .

Q. What computational approaches predict this compound’s interactions with host cell membranes?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model peptide-membrane interactions. Parameterize force fields (e.g., CHARMM36 for lipids) and run simulations ≥100 ns. Validate predictions with experimental techniques like surface plasmon resonance (SPR) to measure binding kinetics .

Q. How should researchers handle variability in peptide stability under different physiological conditions?

Methodological Answer: Conduct stability assays in simulated biological fluids (e.g., serum, lysosomal pH). Use high-resolution LC-MS/MS to track degradation products. Apply Arrhenius equation-based kinetic modeling to extrapolate shelf-life. Cross-reference with stability-by-design (SbD) principles for peptide engineering .

Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression models (e.g., log(inhibitor) vs. normalized response) in GraphPad Prism or R’s drc package. Report Hill slopes and EC50/IC50 values with 95% confidence intervals. For skewed data, apply bootstrapping or Bayesian hierarchical models .

Data Reproducibility and Ethics

Q. What are best practices for depositing this compound-related data to ensure reproducibility?

Methodological Answer: Adhere to FAIR principles:

  • F indable: Upload raw spectra, sequencing data, and crystallography files to repositories like Zenodo or Dryad.
  • A ccessible: Use DOI-based citations in supplementary materials.
  • I nteroperable: Format metadata using MIAPE (Minimum Information About a Proteomics Experiment) standards.
  • R eusable: Provide SOPs and code for computational analyses on GitHub .

Q. How can researchers mitigate ethical concerns in animal studies involving this compound?

Methodological Answer: Follow the 3Rs framework:

  • R eduction: Use in silico/in vitro models (e.g., organoids) before animal trials.
  • R efinement: Employ non-invasive imaging (e.g., bioluminescence) to minimize distress.
  • R eplacement: Use invertebrate models (e.g., Galleria mellonella) where feasible.
    Document ethical approvals (IACUC or equivalent) and adhere to ARRIVE 2.0 guidelines .

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